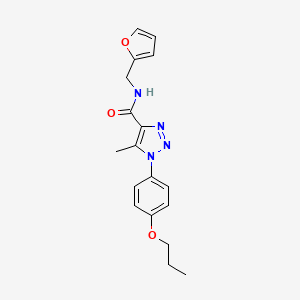![molecular formula C18H28N2O2 B4744418 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4744418.png)
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine
Descripción general
Descripción
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine, also known as MPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. MPP is a selective dopamine D2 receptor agonist and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine acts as a selective dopamine D2 receptor agonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release results in the activation of the reward pathway, which is involved in the regulation of movement, reward, and motivation. This compound also acts as an antagonist at the serotonin 5-HT2B receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which leads to an increase in locomotor activity and reward-seeking behavior. This compound has also been shown to decrease anxiety-like behavior and depression-like behavior in animal models. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine in lab experiments is its high selectivity for dopamine D2 receptors, which allows for the specific targeting of this receptor subtype. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it also acts as an antagonist at the serotonin 5-HT2B receptor.
Direcciones Futuras
There are several future directions for the study of 1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine. One potential direction is the development of this compound analogs with improved selectivity and efficacy. Another potential direction is the investigation of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of movement, reward, and motivation. This compound has also been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-10-19-11-13-20(14-12-19)17(21)18(3,4)22-16-8-6-15(2)7-9-16/h6-9H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODSKRWZYNPOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4744349.png)
![2-methoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4744357.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4744360.png)
![1-benzyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4744372.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4744391.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4744394.png)
![1-(3-methylphenyl)-4-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B4744412.png)

![2-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4744428.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4744432.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4744439.png)
![N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4744443.png)
![1-(4-chlorophenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4744444.png)

